2-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrazine 2-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrazine
Brand Name: Vulcanchem
CAS No.: 681249-56-9
VCID: VC8130932
InChI: InChI=1S/C6H3F3N4/c7-6(8,9)5-11-4-3-10-1-2-13(4)12-5/h1-3H
SMILES: C1=CN2C(=NC(=N2)C(F)(F)F)C=N1
Molecular Formula: C6H3F3N4
Molecular Weight: 188.11 g/mol

2-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrazine

CAS No.: 681249-56-9

Cat. No.: VC8130932

Molecular Formula: C6H3F3N4

Molecular Weight: 188.11 g/mol

* For research use only. Not for human or veterinary use.

2-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrazine - 681249-56-9

Specification

CAS No. 681249-56-9
Molecular Formula C6H3F3N4
Molecular Weight 188.11 g/mol
IUPAC Name 2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrazine
Standard InChI InChI=1S/C6H3F3N4/c7-6(8,9)5-11-4-3-10-1-2-13(4)12-5/h1-3H
Standard InChI Key PODZNIVAQJSKBB-UHFFFAOYSA-N
SMILES C1=CN2C(=NC(=N2)C(F)(F)F)C=N1
Canonical SMILES C1=CN2C(=NC(=N2)C(F)(F)F)C=N1

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s core consists of a pyrazine ring fused with a triazole moiety, with a trifluoromethyl group at position 2. This configuration enhances its electronic and steric properties, making it a valuable scaffold for derivatization. Key structural parameters include:

PropertyValueSource
Molecular FormulaC₆H₃F₃N₄
Molecular Weight188.11 g/mol
Density1.69 ± 0.1 g/cm³
pKa-2.12 ± 0.30

The low pKa (-2.12) suggests strong electron-withdrawing effects from the -CF₃ group, which stabilizes the conjugate base and influences reactivity in nucleophilic substitution reactions .

Synthesis and Scalability

Industrial-Scale Production

The synthesis involves a three-step process, with the final cyclization step achieving an 87.8% yield under optimized conditions :

Reaction Conditions

  • Starting Material: 2,2,2-Trifluoro-N'-hydroxy-N-pyrazin-2-yl acetimidamide (2.06 kg, 10 mol)

  • Reagents: Toluene-4-sulfonic acid (2.10 kg, 11 mol), trifluoroacetic anhydride (10.5 kg, 50 mol)

  • Solvent: Toluene (10 L)

  • Temperature: 90°C

  • Duration: 48 hours

Procedure:

  • The starting material is combined with toluene and reagents.

  • The mixture is heated to 90°C and stirred for 48 hours.

  • Post-reaction, the pH is adjusted to 8 using aqueous sodium bicarbonate.

  • Extraction with ethyl acetate and subsequent crystallization with n-hexane yields 1.65 kg of product .

ParameterValue
Yield87.8%
PurityNot reported
ScaleIndustrial (10 mol)

This method emphasizes the use of cost-effective reagents and scalable solvent systems, making it viable for large-scale manufacturing .

Mechanistic Insights

The reaction proceeds via acid-catalyzed cyclodehydration, where toluene-4-sulfonic acid facilitates imidamide cyclization. Trifluoroacetic anhydride acts as both a dehydrating agent and a source of the trifluoromethyl group, ensuring regioselective functionalization .

Physicochemical Properties

Thermal and Solubility Profile

The compound’s predicted density of 1.69 g/cm³ aligns with trends observed in fluorinated heterocycles, which typically exhibit higher densities due to increased molecular packing efficiency . Its solubility profile is dominated by:

  • High solubility in polar aprotic solvents (e.g., DMF, DMSO) due to dipole-dipole interactions.

  • Low solubility in water (logP ≈ 2.5 estimated), attributed to the hydrophobic -CF₃ group .

Stability Under Ambient Conditions

No decomposition data are explicitly reported, but analogous triazolopyrazines demonstrate stability up to 200°C, suggesting suitability for high-temperature applications .

Applications in Pharmaceutical Development

Fluzoparib Synthesis

2-(Trifluoromethyl)- triazolo[1,5-a]pyrazine is a key intermediate in synthesizing Fluzoparib, a poly(ADP-ribose) polymerase (PARP) inhibitor used in oncology . The -CF₃ group enhances Fluzoparib’s metabolic stability and blood-brain barrier penetration, critical for targeting central nervous system cancers .

Industrial and Material Science Applications

Fluorinated Polymer Synthesis

The -CF₃ group’s electron-withdrawing nature improves the thermal stability of polymers, enabling applications in:

  • High-Performance Coatings: Resistant to chemical degradation.

  • Electrolyte Additives: Enhancing ionic conductivity in lithium-ion batteries .

Agrochemical Intermediates

Derivatives of this compound serve as precursors for herbicides and fungicides, leveraging the triazole ring’s ability to disrupt fungal cytochrome P450 enzymes .

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